trans-Styrylacetic acid (4-phenyl-3-butenoic acid) is a crystalline β,γ-unsaturated carboxylic acid with a melting point of 84–89 °C. Unlike its conjugated isomer, trans-cinnamic acid, the double bond in trans-styrylacetic acid is separated from the carboxylate group by a methylene bridge. This structural decoupling prevents extended resonance stabilization, fundamentally altering its reactivity profile. In industrial and laboratory procurement, it is primarily sourced as a specialized precursor for stereoselective lactonizations, a mechanism-based enzyme inhibitor, and a radical precursor in photoredox catalysis. Its distinct solubility and thermal profile, combined with its specific allylic reactivity, make it a non-interchangeable building block in advanced organic synthesis and biochemical screening .
Buyers often attempt to substitute trans-styrylacetic acid with the more abundant trans-cinnamic acid (an α,β-unsaturated isomer) or 4-phenylbutanoic acid (a saturated analog). These substitutions fail in almost all targeted applications. Cinnamic acid's conjugated system prevents the formation of γ-lactones and alters its binding mechanism in enzymatic assays, acting only as a reversible inhibitor rather than a suicide substrate. Conversely, the saturated 4-phenylbutanoic acid lacks the olefinic handle entirely, rendering it inert in halolactonization, epoxidation, and decarboxylative allylation workflows. Procurement must strictly specify the β,γ-unsaturated form (CAS 1914-58-5) when the synthetic route requires allylic radical generation or intramolecular 5-endo/exo-trig cyclizations [1].
In biochemical screening, trans-styrylacetic acid acts as a highly potent, mechanism-based irreversible inactivator of PHM via the generation of an allylic radical. When compared to trans-cinnamic acid, the difference in inhibition mode is absolute. While trans-styrylacetic acid permanently inactivates the enzyme, cinnamic acid only forms a reversible Michael adduct, failing to provide permanent knockout. It is recognized as the most potent irreversible mechanism-based PHM inactivator, making it the required standard for these assays[1].
| Evidence Dimension | Enzyme inactivation mechanism |
| Target Compound Data | Irreversible suicide inactivation via allylic radical |
| Comparator Or Baseline | trans-Cinnamic acid (reversible Michael adduct formation) |
| Quantified Difference | Absolute transition from reversible to irreversible inhibition |
| Conditions | in vitro PHM enzymatic assay |
Essential for researchers procuring inhibitors for permanent PHM knockout, as cheaper conjugated analogs will not irreversibly silence the enzyme.
trans-Styrylacetic acid is structurally required for the synthesis of chiral γ-lactones via cooperative binuclear titanium complex-catalyzed epoxidation. When reacted with TBHP and a Ti(Oi-Pr)4/(R)-L catalyst, trans-styrylacetic acid undergoes tandem epoxidation and intramolecular cyclization to yield the corresponding γ-lactone with >99% diastereomeric ratio (dr) and 94% enantiomeric excess (ee). Saturated analogs or α,β-unsaturated acids cannot undergo this specific 5-exo cyclization pathway due to the incorrect spacing of the reactive centers [1].
| Evidence Dimension | Stereoselectivity in γ-lactone formation |
| Target Compound Data | >99% dr and 94% ee |
| Comparator Or Baseline | α,β-unsaturated acids (0% yield of γ-lactone) |
| Quantified Difference | Exclusive formation of highly pure chiral γ-lactone |
| Conditions | Ti(Oi-Pr)4/(R)-L complex, TBHP oxidant, DCM, room temperature, 20 h |
Justifies the procurement of this specific isomer for asymmetric synthesis workflows requiring pure chiral lactone building blocks.
The β,γ-unsaturation of trans-styrylacetic acid allows for highly controlled halolactonization. When subjected to N-chlorosuccinimide (NCS) in the presence of a phenylselenyl chloride (PhSeCl) catalyst, it exclusively forms the β-chloro-γ-lactone. In the absence of the selenium catalyst, the reaction yields <1% of the target lactone. Furthermore, its specific structure drives γ-lactone formation, avoiding the regiochemical mixtures (e.g., 2:1 γ- to β-lactone ratios) seen with aliphatic analogs like trans-3-hexenoic acid [1].
| Evidence Dimension | Target lactone yield and regioselectivity |
| Target Compound Data | Exclusive β-chloro-γ-lactone formation |
| Comparator Or Baseline | Uncatalyzed baseline (<1% yield) and trans-3-hexenoic acid (2:1 regiochemical mixture) |
| Quantified Difference | >99% regioselectivity and absolute dependence on catalyst |
| Conditions | PhSeCl catalyst, NCS, room temperature |
Proves the compound's value as a highly predictable, regioselective substrate for halogenated lactone scale-up.
In modern photoredox workflows using Ligand-to-Metal Charge Transfer (LMCT), trans-styrylacetic acid acts as a highly efficient radical precursor. Under 370 nm LED irradiation with a Cr(III) catalyst, it undergoes facile decarboxylation to form an allyl radical, successfully coupling with aldehydes to form homoallylic alcohols. In contrast, fully aliphatic saturated carboxylic acids, such as hydrocinnamic acid, fail completely under these conditions, resulting in 100% recovery of the starting material due to unproductive Hydrogen Atom Transfer (HAT) or Back Electron Transfer (BET) pathways [1].
| Evidence Dimension | Photoredox coupling success rate |
| Target Compound Data | Successful decarboxylative allylation to homoallylic alcohols |
| Comparator Or Baseline | Hydrocinnamic acid (0% yield, 100% starting material recovery) |
| Quantified Difference | Complete activation vs. total inertness |
| Conditions | Cr(III) precatalyst, 370 nm LED irradiation, K2CO3, Et3SiCl |
Critical for synthetic chemists selecting redox-active esters or acids for photoredox coupling; the β,γ-unsaturation is strictly required for reactivity.
Following its proven efficacy as an irreversible suicide substrate for PHM, trans-styrylacetic acid is a validated standard for developing permanent knockout assays for amidating enzymes, outperforming reversible conjugated analogs [1].
Due to its >99% dr and 94% ee performance in cooperative binuclear titanium epoxidations, it serves as a highly selective starting material for synthesizing high-value chiral lactones used in natural product total synthesis [2].
Its strict preference for γ-lactone formation under selenium catalysis makes it a reliable benchmark substrate for testing new halogenating agents or scaling up β-halo-γ-lactone intermediates without regiochemical scrambling [3].
Its ability to efficiently generate allyl radicals via LMCT makes it a highly valuable reagent for the late-stage functionalization of complex molecules and the synthesis of branched homoallylic alcohols, where saturated acids fail[4].
Irritant